Cas no 2138212-02-7 (sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate)

sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate structure
2138212-02-7 structure
商品名:sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate
CAS番号:2138212-02-7
MF:C5H6BrN2NaO2S
メガワット:261.072109699249
CID:6414975
PubChem ID:165449702

sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate 化学的及び物理的性質

名前と識別子

    • sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate
    • 2138212-02-7
    • EN300-723717
    • インチ: 1S/C5H7BrN2O2S.Na/c1-3-4(6)5(11(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1
    • InChIKey: SDJAPEBYTBKPNM-UHFFFAOYSA-M
    • ほほえんだ: BrC1C(=NN(C)C=1C)S(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 259.92311g/mol
  • どういたいしつりょう: 259.92311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų

sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-723717-1.0g
sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate
2138212-02-7
1g
$0.0 2023-06-07

sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate 関連文献

sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinateに関する追加情報

Research Briefing on Sodium 4-Bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate (CAS: 2138212-02-7) in Chemical Biology and Pharmaceutical Applications

Sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate (CAS: 2138212-02-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfinate derivative, characterized by its pyrazole core and bromo-substitution, exhibits unique reactivity that makes it a valuable intermediate in synthetic chemistry and drug discovery. Recent studies have highlighted its potential in facilitating C-S bond formation reactions, which are critical in the synthesis of sulfur-containing bioactive molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate as a sulfonylating agent in the synthesis of sulfonamide derivatives. The compound's stability in aqueous solutions and its compatibility with various coupling partners were noted as key advantages. The study reported a yield improvement of up to 15% compared to traditional sulfonyl chloride reagents, with reduced byproduct formation.

Another significant application was reported in ACS Chemical Biology, where the compound was employed in the development of covalent inhibitors targeting cysteine residues in disease-relevant proteins. The bromo-substitution at the 4-position was found to enhance the electrophilicity of the sulfinate group, enabling selective modification of protein thiols under physiological conditions. This property makes it particularly valuable for proteomics studies and targeted drug design.

Recent advances in analytical characterization have provided deeper insights into the compound's properties. X-ray crystallography studies have revealed its unique molecular packing in the solid state, while NMR investigations have characterized its solution behavior. These structural insights are informing the design of more efficient synthetic protocols and expanded applications in medicinal chemistry.

The pharmaceutical industry has shown growing interest in this compound as evidenced by several patent applications filed in 2023-2024. These patents describe its use in the synthesis of kinase inhibitors and anti-inflammatory agents, with particular emphasis on its role in creating metabolically stable sulfone-containing drug candidates. The compound's ability to introduce both sulfone and bromo functionalities in a single step is seen as a strategic advantage in lead optimization.

From a safety and handling perspective, recent toxicological assessments indicate that sodium 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfinate requires standard precautions for handling reactive organobromine compounds. However, its relatively low volatility and good stability under inert atmosphere make it more manageable than many alternative sulfonylating reagents in industrial settings.

Looking forward, research directions for this compound include exploring its potential in bioconjugation chemistry, expanding its use in metal-catalyzed cross-coupling reactions, and developing greener synthetic protocols that minimize solvent use. The unique combination of reactivity and stability offered by this sulfinate derivative positions it as a versatile tool that will likely see expanded applications in pharmaceutical research and development in the coming years.

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